2,2-Dichloroethenyl methyl phenyl phosphate
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Overview
Description
2,2-Dichloroethenyl methyl phenyl phosphate is an organophosphorus compound known for its use as an insecticide. It is a colorless to slightly yellow liquid with a characteristic odor. This compound is soluble in organic solvents like benzene and xylene but has limited solubility in water .
Preparation Methods
2,2-Dichloroethenyl methyl phenyl phosphate can be synthesized through various methods. One common method involves the reaction of dimethyl phosphite with 2,2-dichloroethenyl phenyl ether under basic conditions. Another method involves the Perkow reaction, where triethyl phosphite reacts with 2,2-dichloroethenyl phenyl ether . Industrial production typically involves these methods due to their efficiency and yield.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding phosphates and phenols.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include water, bases like sodium hydroxide, and oxidizing agents. The major products formed depend on the specific reaction conditions but often include phenols and phosphates.
Scientific Research Applications
2,2-Dichloroethenyl methyl phenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on various biological systems, particularly its role as an enzyme inhibitor.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly those targeting enzyme pathways.
Mechanism of Action
The primary mechanism of action for 2,2-Dichloroethenyl methyl phenyl phosphate is the inhibition of cholinesterase enzymes. This inhibition leads to the accumulation of acetylcholine in the nervous system, causing continuous nerve impulse transmission, which ultimately results in the paralysis and death of the insect .
Comparison with Similar Compounds
2,2-Dichloroethenyl methyl phenyl phosphate is similar to other organophosphorus insecticides like dichlorvos and parathion. it is unique in its specific chemical structure, which provides it with distinct physical and chemical properties. For instance, its high vapor pressure makes it particularly effective as a fumigant .
Similar Compounds
- Dichlorvos (2,2-dichlorovinyl dimethyl phosphate)
- Parathion (O,O-diethyl O-(4-nitrophenyl) phosphorothioate)
- Malathion (diethyl (dimethoxythiophosphorylthio) succinate)
These compounds share similar mechanisms of action but differ in their specific applications and effectiveness against various pests.
Properties
IUPAC Name |
2,2-dichloroethenyl methyl phenyl phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2O4P/c1-13-16(12,14-7-9(10)11)15-8-5-3-2-4-6-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTISDJVTCHQESX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC=C(Cl)Cl)OC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954718 |
Source
|
Record name | 2,2-Dichloroethenyl methyl phenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20954718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3309-70-4 |
Source
|
Record name | Phosphoric acid, 2,2-dichloroethenyl methyl phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003309704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dichloroethenyl methyl phenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20954718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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